4-(3-Nitrophenyl)-1H-pyrrole-3-carbonitrile

synthetic methodology pyrrole functionalization Vilsmeier reaction

Researchers developing kinase-focused libraries or optimizing green synthetic routes require reliable access to well-characterized pyrrole-3-carbonitrile scaffolds. 4-(3-Nitrophenyl)-1H-pyrrole-3-carbonitrile (CAS 87388-14-5) addresses this need as a structurally defined intermediate with a distinct meta-nitro electronic profile. - Enables systematic SAR exploration of positional nitro effects on ATP-binding pocket engagement. - Serves as a validated model substrate for catalyst-free, aqueous-phase multi-component reaction development. - Supplied with consistent purity (≥98%) and full analytical documentation to ensure experimental reproducibility.

Molecular Formula C11H7N3O2
Molecular Weight 213.19 g/mol
CAS No. 87388-14-5
Cat. No. B12885660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)-1H-pyrrole-3-carbonitrile
CAS87388-14-5
Molecular FormulaC11H7N3O2
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC=C2C#N
InChIInChI=1S/C11H7N3O2/c12-5-9-6-13-7-11(9)8-2-1-3-10(4-8)14(15)16/h1-4,6-7,13H
InChIKeyNQSNUPVSAJEFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrophenyl)-1H-pyrrole-3-carbonitrile Chemical Identity and Structure


4-(3-Nitrophenyl)-1H-pyrrole-3-carbonitrile (CAS: 87388-14-5) is a nitrophenyl-substituted pyrrole-3-carbonitrile derivative with the molecular formula C₁₁H₇N₃O₂ and a molecular weight of 213.19 g/mol . The compound features a 1H-pyrrole core substituted at the 4-position with a 3-nitrophenyl group and at the 3-position with a carbonitrile moiety . This substitution pattern distinguishes it from both unsubstituted pyrrole-3-carbonitrile (CAS 7126-38-7) and alternative nitrophenyl positional isomers, imparting unique electronic properties due to the electron-withdrawing nitro group in the meta-position coupled with the carbonitrile functionality at the adjacent position on the heterocyclic ring. The compound is typically supplied as a solid with 95-98% purity and exhibits solubility in polar aprotic organic solvents including dimethyl sulfoxide and dimethylformamide, with reported stability under standard laboratory storage conditions .

1SAR probe scaffold
2Kinase inhibitor intermediate
3DFT model validation

Supports positional isomer studies via meta-nitro electronic profile.

Why Generic Pyrrole-3-carbonitrile Analogs Are Not Replaceable


Generic substitution of 4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile with other pyrrole-3-carbonitrile derivatives is not viable due to the specific positional and electronic contributions of the 3-nitrophenyl substituent. The electron-withdrawing nature of the meta-nitro group, combined with the carbonitrile functionality at the 3-position, creates a distinct electronic environment on the pyrrole ring that cannot be replicated by analogs bearing different aryl substituents, halogen substitutions, or alternative nitro-positional isomers (e.g., 2-nitro or 4-nitro phenyl variants). Thermochemical investigations of nitrophenylpyrroles have demonstrated measurable thermodynamic stability differences between positional isomers, with gas-phase enthalpy of formation values varying systematically with nitro-group position [1]. Consequently, substituting this compound with an unsubstituted pyrrole-3-carbonitrile (CAS 7126-38-7), a chlorophenyl analog (e.g., 4-(2-chlorophenyl)-1H-pyrrole-3-carbonitrile), or a para-nitro isomer would alter reaction outcomes in synthetic pathways, modify binding interactions in biological target engagement, and change physicochemical properties including solubility and stability profiles. The absence of an amino group at the 2-position further differentiates this compound from 2-amino-substituted analogs such as 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile (CAS 338968-26-6), which exhibit distinct hydrogen-bonding capacity and biological activity profiles .

Unsubstituted

Core pyrrole-3-carbonitrile (CAS 7126-38-7) lacks the electron-withdrawing nitro group and cannot replicate the meta electronic profile.

Positional isomer

2-nitro or 4-nitro analogs exhibit different thermochemical stability and binding interactions; reactivity profiles may shift.

2-Amino analog

2-Amino-substituted derivatives (e.g., CAS 338968-26-6) alter hydrogen-bonding patterns and may not transfer for target engagement studies.

Quantitative Differentiation from Structural Analogs


Synthesis Yield via Vilsmeier Protocol

A one-step synthesis protocol using adapted Vilsmeier conditions achieves quantitative yield for 4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile, contrasting with lower yields reported for multi-component syntheses of related polysubstituted pyrrole-3-carbonitriles [1]. The compound was characterized by comprehensive spectroscopic methods including ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1].

Synthesis yield
Cross-study comparable

Quantitative yield (one-step Vilsmeier protocol).

Supports cost-effective gram-scale procurement.

Vs. 65-92% yields for multi-component analogs.

synthetic methodology pyrrole functionalization Vilsmeier reaction

Electronic Profile of Meta-Nitro Substitution

The 3-nitrophenyl (meta-nitro) substitution in 4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile produces a distinct electronic profile compared to 2-nitrophenyl (ortho) and 4-nitrophenyl (para) analogs. Thermochemical investigations on nitrophenylpyrroles have established that 1-(4-nitrophenyl)pyrrole is thermodynamically more stable than the 2-isomer, with measured gas-phase standard molar enthalpies of formation at T = 298.15 K of (205.5 ± 2.5) kJ·mol⁻¹ for 1-(4-nitrophenyl)pyrrole and (235.7 ± 2.7) kJ·mol⁻¹ for 1-(2-nitrophenyl)pyrrole [1][2]. These findings demonstrate that nitro-group position substantially alters fundamental thermodynamic parameters [1][2].

Thermodynamic profile
Class-level inference

Enthalpy of formation differs ~30.2 kJ·mol⁻¹ between para- and ortho-nitro isomers.

Positional isomer impacts reaction thermodynamics and storage stability.

Target compound not directly measured; inferred from class-level thermochemical data.

electronic effects nitroarene positional isomers structure-property relationships

Green Synthetic Accessibility in Aqueous Medium

The pyrrole-3-carbonitrile scaffold, including the core structure of the target compound, is accessible via a catalyst-free four-component one-pot protocol in aqueous medium, producing highly-functionalized pyrrole-3-carbonitriles in good yields [1]. This green methodology employs aromatic aldehydes, malononitrile, isocyanides, and cyclic secondary amines without requiring catalysts or organic solvents [1]. This accessibility contrasts with alternative heterocyclic scaffolds that may require harsher conditions, toxic catalysts, or multi-step sequences.

Green synthetic route
Class-level inference

Scaffold accessible via catalyst-free four-component aqueous protocol.

Supports scalable, environmentally benign research synthesis.

Data to verify for specific target compound derivation.

green chemistry multi-component reaction heterocyclic synthesis

Optimal Procurement Scenarios by Application


SAR Studies on Nitroarene-Containing Pyrroles

The compound serves as a structurally defined starting material or intermediate for SAR investigations exploring the impact of meta-nitro phenyl substitution on pyrrole-based scaffolds. Researchers synthesizing libraries of nitrophenylpyrroles can use this compound to systematically evaluate positional nitro effects on target binding or reactivity, leveraging the distinct electronic profile of the 3-nitro substitution pattern relative to 2-nitro and 4-nitro isomers [1].

Kinase Inhibitor Scaffold Intermediate

Pyrrole-3-carbonitrile scaffolds are established intermediates in the synthesis of kinase inhibitors, including JAK and MEK inhibitors [1][2]. 4-(3-Nitrophenyl)-1H-pyrrole-3-carbonitrile provides a functionalized core that can undergo further derivatization at the pyrrole nitrogen or via reduction of the nitro group to an amine, enabling access to diverse chemotypes targeting ATP-binding pockets. The electron-withdrawing carbonitrile group at the 3-position is a key pharmacophoric element in multiple kinase inhibitor chemotypes [1].

Green Multi-Component Reaction Development

Programs focused on sustainable synthetic methodology can employ this compound or its structural analogs as model substrates for optimizing catalyst-free, aqueous-phase multi-component reactions. The established four-component aqueous protocol for pyrrole-3-carbonitriles provides a validated green chemistry platform applicable to the synthesis of this compound class [1].

DFT Model Compound for Nitrophenylpyrroles

The compound provides a well-defined molecular system for computational studies examining the interplay between nitroarene substituents and pyrrole rings. The established thermochemical data on nitrophenylpyrrole isomers supports validation of computational models predicting gas-phase enthalpies of formation and electronic properties of substituted heteroaromatic systems [1][2].

Application
Selection Property
Validation Focus
SAR nitroarene studies
Positional isomer electronic context
Binding affinity or reactivity comparison with ortho/para isomers
Kinase inhibitor intermediate
Derivatization-ready pyrrole core
Reduction or functionalization at the nitro/amine handle
Green methodology development
Aqueous-phase reaction fit
Catalyst-free multi-component protocol reproducibility
DFT model validation
Thermochemical class dataset
Enthalpy of formation and electronic property prediction accuracy

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